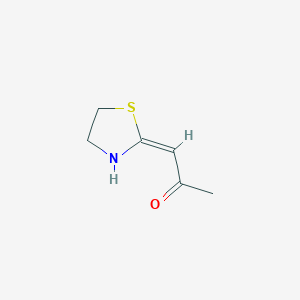
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is an organic compound with the molecular formula C6H9NOS It is a thiazolidine derivative characterized by the presence of a ketone group at the 2-position of the propylidene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) typically involves the reaction of thiazolidine with an appropriate ketone under controlled conditions. One common method involves the condensation of thiazolidine with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Applications De Recherche Scientifique
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve testing its effects on various cell lines or microorganisms.
Medicine: Explored for its potential therapeutic applications. Research may focus on its ability to interact with specific biological targets or pathways, leading to the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and thiazolidine moieties allows for interactions with nucleophilic or electrophilic sites within biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine: The parent compound, lacking the ketone group.
2-(2-oxopropylidene)thiazolidine: A structural isomer with different positioning of the ketone group.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, often used in medicinal chemistry.
Uniqueness
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is unique due to the specific positioning of the ketone group, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to other thiazolidine derivatives.
Propriétés
Numéro CAS |
126979-03-1 |
|---|---|
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
Clé InChI |
YWTKURIRFABBEI-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCS1 |
SMILES isomérique |
CC(=O)/C=C/1\NCCS1 |
SMILES canonique |
CC(=O)C=C1NCCS1 |
Synonymes |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















